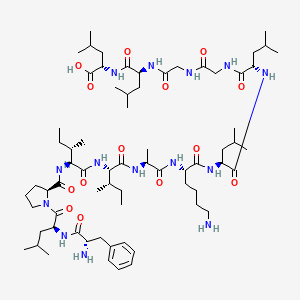
Pde3B-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde3B-IN-1 is a selective inhibitor of phosphodiesterase 3B, an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate. These cyclic nucleotides are key regulators of many important physiological processes, including lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pde3B-IN-1 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a boronic acid intermediate, which is then coupled with an appropriate aryl halide under Suzuki-Miyaura cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The final product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures, including high-performance liquid chromatography and mass spectrometry, ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Pde3B-IN-1 primarily undergoes hydrolysis reactions due to its boronic acid moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at neutral to slightly acidic pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Produces the corresponding phenol and boric acid.
Oxidation: Yields the corresponding quinone or carboxylic acid.
Reduction: Results in the formation of the corresponding alcohol or amine.
Scientific Research Applications
Pde3B-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of phosphodiesterase 3B in various biochemical pathways.
Biology: Helps in understanding the regulation of cyclic nucleotide levels in cells and their impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in conditions like heart failure, obesity, and type 2 diabetes due to its role in lipid metabolism and cardiac function.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes.
Mechanism of Action
Pde3B-IN-1 exerts its effects by selectively inhibiting phosphodiesterase 3B, leading to an increase in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic nucleotide levels activates protein kinase A and protein kinase G, which in turn modulate various downstream signaling pathways. These pathways are involved in processes such as lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase 3 inhibitor used clinically for heart failure.
Cilostazol: A phosphodiesterase 3 inhibitor used to treat intermittent claudication.
Enoximone: A phosphodiesterase 3 inhibitor with similar applications in cardiac care.
Uniqueness of Pde3B-IN-1: this compound is unique due to its high selectivity for phosphodiesterase 3B over other phosphodiesterase isoforms. This selectivity reduces the likelihood of off-target effects and enhances its potential therapeutic efficacy in conditions specifically involving phosphodiesterase 3B .
Properties
Molecular Formula |
C23H26BN3O7 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[3-[(4,7-dimethoxyquinoline-2-carbonyl)amino]-5-(1-methoxypropan-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C23H26BN3O7/c1-13(12-32-2)25-22(28)14-7-15(24(30)31)9-16(8-14)26-23(29)20-11-21(34-4)18-6-5-17(33-3)10-19(18)27-20/h5-11,13,30-31H,12H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
VWWHHDNDKJCDSN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC)C(=O)NC(C)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


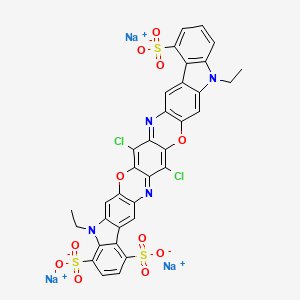

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)

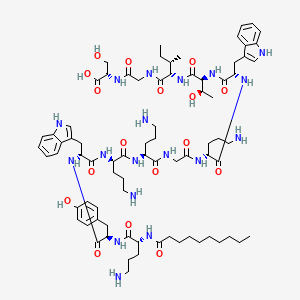
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
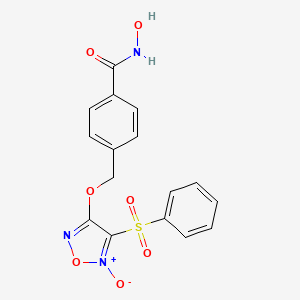

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
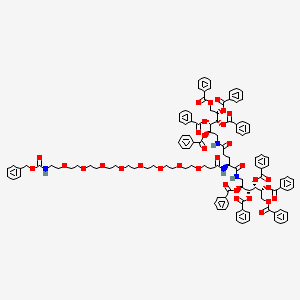
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
